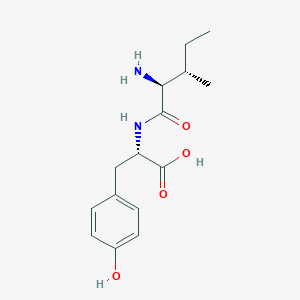

L-Isoleucyl-L-tyrosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ile-Tyr is a dipeptide formed from L-isoleucine and L-tyrosine residues. It has a role as a metabolite.

Wissenschaftliche Forschungsanwendungen

Biotechnological Production and Applications

L-tyrosine, a precursor of L-Isoleucyl-L-tyrosine, has been extensively studied for its biotechnological production and applications. Biotechnological methods can produce L-tyrosine from biomass feedstocks in an environmentally friendly manner. These methods, including employing biocatalysts, are crucial for synthesizing L-tyrosine, a valuable compound for various industrial and pharmaceutical applications. The synthesis methods have evolved from using auxotrophic and antimetabolite-resistant mutants to more targeted genetic manipulations and strain improvements, thanks to advances in recombinant DNA technology and bacterial physiology knowledge (Lütke-Eversloh, Santos, & Stephanopoulos, 2007).

Enhancing L-tyrosine Production in Microorganisms

Gene knockout techniques, such as CRISPR-Cas, have been utilized to improve L-tyrosine production in Escherichia coli. By knocking out genes related to the L-tyrosine transport system, researchers have successfully increased L-tyrosine production. This research provides valuable insights into the metabolic engineering of microorganisms for enhanced L-tyrosine production, which is a step towards optimizing the synthesis of this compound (Wang, Zeng, & Zhou, 2019).

Plant Biosynthesis and Metabolism

In plants, L-tyrosine serves as a precursor to various specialized metabolites with diverse physiological roles. Studies on the biosynthesis and catabolic pathways of L-tyrosine in plants have increased our understanding of how this amino acid supports the production of plant specialized metabolites, which are valuable for human medicine and nutrition. This knowledge could be applied to the study and synthesis of this compound in a plant-based system (Schenck & Maeda, 2018).

Derivatization and Applications

L-tyrosine's derivatization has been explored for producing various chemicals used in the pharmaceutical, food, and cosmetics industries. The enzyme-catalyzed derivatization processes and the associated challenges offer insights into the industrial applications of L-tyrosine derivatives, potentially including this compound (Tan, Song, Chen, Liu, & Wu, 2020).

Polymers Derived from L-tyrosine

The phenolic hydroxyl group of L-tyrosine allows for its use in generating biodegradable polymers. These polymers have applications in medical devices, drug delivery, and other bioengineering fields. The development of such polymers from tyrosine dipeptides, including their processing and fabrication techniques, contributes to the broader scope of L-tyrosine and its derivatives' applications (Bourke & Kohn, 2003).

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-3-9(2)13(16)14(19)17-12(15(20)21)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21)/t9-,12-,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFXDFWAJSPHIQ-XDTLVQLUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-bromopyridin-2-yl)-1-[(2,2,3,3-tetramethyl-4-oxoazetidin-1-yl)methyl]piperidine-3-carboxamide](/img/structure/B2660597.png)

![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2660599.png)

![4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane](/img/structure/B2660605.png)

![2-Benzyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2660609.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2660613.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2660615.png)